

Spectroscopic and Mechanistic Insights into 4-Butoxybenzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: **4-Butoxybenzaldehyde**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral characteristics of **4-Butoxybenzaldehyde**, a key intermediate in organic synthesis. Detailed experimental protocols for its synthesis and analysis via Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are presented. Furthermore, this guide explores the potential role of related benzaldehyde compounds in cellular signaling, offering insights for drug development professionals.

Spectral Data of 4-Butoxybenzaldehyde

The following sections summarize the key spectral data for **4-Butoxybenzaldehyde**, providing a spectroscopic fingerprint for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ^1H and ^{13}C NMR spectra of **4-Butoxybenzaldehyde** provide detailed information about its proton and carbon environments, respectively.

Table 1: ^1H NMR Spectral Data for **4-Butoxybenzaldehyde** (500 MHz, CDCl_3)[1]

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
9.89	s	1H	-	Aldehyde (-CHO)
7.84	d	2H	8.8	Aromatic (ortho to -CHO)
7.00	d	2H	8.6	Aromatic (ortho to -O(CH ₂) ₃ CH ₃)
4.06	t	2H	6.3	-OCH ₂ -
1.85-1.79	m	2H	-	-OCH ₂ CH ₂ -
1.57-1.49	m	2H	-	-CH ₂ CH ₃
1.01	t	3H	7.3	-CH ₃

Table 2: ¹³C NMR Spectral Data for **4-Butoxybenzaldehyde** (125 MHz, CDCl₃)[1]

Chemical Shift (δ) ppm	Assignment
190.7	Aldehyde Carbonyl (C=O)
164.2	Aromatic (C-O)
131.9	Aromatic (CH, ortho to -CHO)
129.8	Aromatic (C-CHO)
114.7	Aromatic (CH, ortho to -O(CH ₂) ₃ CH ₃)
68.1	-OCH ₂ -
31.0	-OCH ₂ CH ₂ -
19.1	-CH ₂ CH ₃
13.7	-CH ₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **4-Butoxybenzaldehyde** shows characteristic absorption bands for the aldehyde and ether functional groups, as well as the aromatic ring.

Table 3: Key IR Absorption Bands for **4-Butoxybenzaldehyde**

Wavenumber (cm ⁻¹)	Functional Group
2950-2850	C-H stretch (alkane)
2830-2695	H-C=O stretch (aldehyde)
1700-1680	C=O stretch (aromatic aldehyde)
1600, 1580, 1510	C=C stretch (aromatic ring)
1250-1000	C-O stretch (ether)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of **4-Butoxybenzaldehyde** shows the molecular ion peak and several characteristic fragment ions.

Table 4: Mass Spectrometry Data for **4-Butoxybenzaldehyde** (Electron Ionization)[2][3]

m/z	Relative Intensity	Assignment
178	63.73	[M] ⁺ (Molecular Ion)
122	81.95	[M - C ₄ H ₈] ⁺
121	99.99	[M - C ₄ H ₉] ⁺
57	11.51	[C ₄ H ₉] ⁺

Experimental Protocols

This section details the methodologies for the synthesis and spectral analysis of **4-Butoxybenzaldehyde**.

Synthesis of 4-Butoxybenzaldehyde[1]

Materials:

- p-Hydroxybenzaldehyde
- 1-Bromobutane
- N,N-Dimethylformamide (DMF)
- Anhydrous Potassium Carbonate (K_2CO_3)
- Ethyl acetate
- Water
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Petroleum ether
- Ethyl acetate

Procedure:

- In a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, dissolve p-hydroxybenzaldehyde and 1-bromobutane in DMF.
- Stir the reaction mixture for 20 minutes under a nitrogen atmosphere.
- Add anhydrous potassium carbonate to the mixture.
- Heat the reaction mixture to 70°C and continue stirring for 20 hours.
- After completion, cool the mixture to room temperature.
- Quench the reaction with excess water and extract the product with ethyl acetate.

- Combine the organic phases, wash several times with water, and dry over anhydrous sodium sulfate.
- Filter the solution and concentrate it under reduced pressure.
- Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate (20:1) solvent system to afford **4-Butoxybenzaldehyde** as a brown oil.

NMR Spectroscopy

Instrumentation:

- A 500 MHz NMR spectrometer.

Sample Preparation:

- Dissolve a small amount of the purified **4-Butoxybenzaldehyde** in deuterated chloroform (CDCl_3).

^1H NMR Acquisition:

- Acquire the spectrum at room temperature.
- Use standard acquisition parameters for ^1H NMR.

^{13}C NMR Acquisition:

- Acquire the spectrum using a standard broadband proton-decoupled pulse sequence.
- A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

FT-IR Spectroscopy

Instrumentation:

- A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Neat Liquid):

- Place a drop of the neat **4-Butoxybenzaldehyde** liquid sample onto the face of a polished salt plate (e.g., NaCl or KBr).
- Place a second salt plate on top to create a thin liquid film between the plates.
- Mount the plates in the spectrometer's sample holder.

Data Acquisition:

- Record the spectrum over the range of 4000-400 cm^{-1} .
- Acquire a background spectrum of the empty salt plates and subtract it from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

- A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

Sample Preparation:

- Dilute a small amount of the **4-Butoxybenzaldehyde** sample in a suitable volatile solvent, such as dichloromethane or hexane.

GC Conditions:

- Column: A non-polar capillary column (e.g., DB-5ms).
- Carrier Gas: Helium at a constant flow rate.
- Injection Mode: Splitless injection.
- Temperature Program: Start at an initial temperature (e.g., 70°C), hold for a few minutes, then ramp the temperature up to a final value (e.g., 250°C) to ensure elution of the compound.

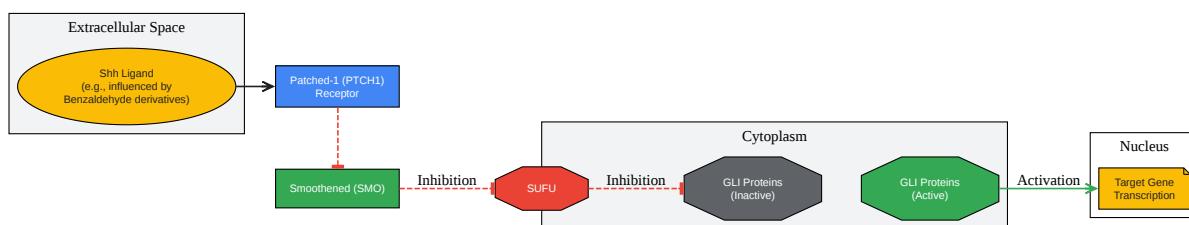
MS Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: Scan a mass range of m/z 40-400.

Signaling Pathway Involvement of Benzaldehydes

While **4-Butoxybenzaldehyde** itself is not extensively studied for its biological activity, related benzaldehyde compounds have been shown to modulate cellular signaling pathways. This is of significant interest to drug development professionals exploring new therapeutic avenues. For instance, benzaldehyde has been reported to suppress multiple signaling pathways in cancer cells by regulating 14-3-3 ζ -mediated protein-protein interactions.^[4] Furthermore, studies have shown that benzaldehyde can stimulate autophagy through the Sonic Hedgehog (Shh) signaling pathway.^[5] Another study has implicated hydroxybenzaldehydes in the activation of the Shh signaling pathway.^[6]

The diagram below illustrates a simplified representation of the Sonic Hedgehog (Shh) signaling pathway, which can be modulated by certain benzaldehyde derivatives.



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